2-({5-[(anilinocarbonyl)amino]-1,3,4-thiadiazol-2-yl}thio)-N-(4-ethoxyphenyl)acetamide
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Overview
Description
2-({5-[(anilinocarbonyl)amino]-1,3,4-thiadiazol-2-yl}thio)-N-(4-ethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C19H19N5O3S2 and its molecular weight is 429.51. The purity is usually 95%.
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Scientific Research Applications
Glutaminase Inhibition for Cancer Therapy
Design, Synthesis, and Pharmacological Evaluation of Glutaminase Inhibitors
Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs have been studied for their role as potent and selective allosteric inhibitors of kidney-type glutaminase (GLS), a therapeutic target in cancer. Analog N-(5-{2-[2-(5-amino-[1,3,4]thiadiazol-2-yl)-ethylsulfanyl]-ethyl}-[1,3,4]thiadiazol-2-yl)-2-phenyl-acetamide exhibited similar potency to BPTES with improved solubility and demonstrated significant anti-tumor activity in vitro and in vivo models (Shukla et al., 2012).
Antimicrobial Activities
New Approaches for the Synthesis of Thiazoles and Their Fused Derivatives
Research into the synthesis of thiazoles and their derivatives, including compounds related to "2-({5-[(anilinocarbonyl)amino]-1,3,4-thiadiazol-2-yl}thio)-N-(4-ethoxyphenyl)acetamide," has shown significant antimicrobial activities against bacterial and fungal isolates. This underscores the potential of these compounds in developing new antimicrobial agents (Wardkhan et al., 2008).
Synthetic Methodology Development
Synthesis of 2-(5-amino-1,2,4-thiadiazol-3-yl)-2-alkoxyimino Acetic Acid
Anticancer Activities
Synthesis, Molecular Modeling, and Anticancer Screening
N-aryl-2-((6-arylimidazo[2,1-b]thiadiazol-2-yl)thio)acetamide compounds, which share structural motifs with "this compound," were synthesized and showed potent cytotoxic activities against breast cancer cell lines, highlighting the anticancer potential of these compounds (Abu-Melha, 2021).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-[[5-(phenylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O3S2/c1-2-27-15-10-8-14(9-11-15)20-16(25)12-28-19-24-23-18(29-19)22-17(26)21-13-6-4-3-5-7-13/h3-11H,2,12H2,1H3,(H,20,25)(H2,21,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZJZLWOTJQWADB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.